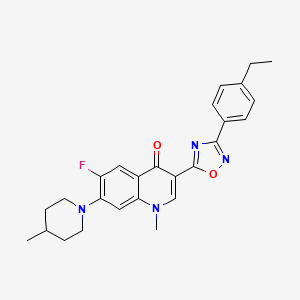

Naphthalen-2-yl 4-butoxy-3-methylbenzene-1-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Naphthalen-2-yl 4-butoxy-3-methylbenzene-1-sulfonate, also known as NBBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NBBS is a sulfonate ester that is commonly used as a surfactant and emulsifier in the production of various products. In recent years, NBBS has been extensively studied for its potential use in scientific research, particularly in the field of biochemistry and physiology.

Applications De Recherche Scientifique

Enzyme Inhibition and Potential Therapeutic Applications

Sulfonamide Derivatives as Enzyme Inhibitors : A study investigated sulfonamide derivatives derived from dagenan chloride for their enzyme inhibition activity. These compounds, including derivatives of Naphthalen-2-yl, were synthesized and tested against lipoxygenase and α-glucosidase enzymes. The findings indicated that certain molecules exhibited significant inhibition, suggesting potential anti-inflammatory and anti-diabetic properties. This research opens pathways for developing new therapeutic agents based on these compounds (Abbasi et al., 2015).

Environmental and Chemical Processes

Degradation of Azo Dyes : Another area of application involves the anaerobic reduction of sulfonated azo dyes by microorganisms, producing mono- and disulfonated naphthalene derivatives. These compounds, including Naphthalen-2-yl derivatives, are oxygen-sensitive and decompose under aerobic conditions, highlighting their role in environmental remediation processes (Kudlich et al., 1999).

Oxidation Processes : The compound has been implicated in studies on the oxidation of dyes, such as the efficient oxidation of Calmagite dye using in situ generated hydrogen peroxide catalyzed by manganese(II) ions. This showcases the compound's utility in chemical oxidation processes and environmental cleanup strategies (Sheriff et al., 2007).

Advanced Material Synthesis

Microwave-Assisted Organic Synthesis : Research into the application of microwave energy for the sulfonation of naphthalene highlights the efficiency and speed of this method for producing sulfonated compounds, including Naphthalen-2-yl derivatives. This approach significantly accelerates chemical reactions, offering advantages in material synthesis and industrial processes (Abramovitch et al., 1991).

Analytical Chemistry and Detection Methods

Solid-Phase Extraction of Sulfonates : In analytical chemistry, methods have been developed for the extraction and detection of benzene- and naphthalenesulfonates in wastewater, demonstrating the importance of these compounds in monitoring environmental pollutants. Such methods are crucial for understanding the distribution and impact of sulfonated compounds in industrial effluents (Altenbach & Giger, 1995).

Propriétés

IUPAC Name |

naphthalen-2-yl 4-butoxy-3-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O4S/c1-3-4-13-24-21-12-11-20(14-16(21)2)26(22,23)25-19-10-9-17-7-5-6-8-18(17)15-19/h5-12,14-15H,3-4,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJYPMVKHNHLKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthalen-2-yl 4-butoxy-3-methylbenzene-1-sulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide](/img/structure/B2965141.png)

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2965144.png)

![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2965148.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2965150.png)

![(2E)-2-{[(2-ethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2965151.png)

![N-(3-chloro-4-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2965152.png)

![6-Fluoro-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2965158.png)

![7-bromo-4-(3-fluorobenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2965159.png)